molecular formula C10H5F2NO3 B15319735 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1511226-54-2

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B15319735
CAS No.: 1511226-54-2
M. Wt: 225.15 g/mol
InChI Key: KFXASTQDUFOPGL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that features a 1,2-oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-difluorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the oxazole ring.

    3,5-Difluorophenylacetic acid: Contains the difluorophenyl group but has a different carboxylic acid placement.

Uniqueness

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the oxazole ring and the 3,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1511226-54-2

Molecular Formula

C10H5F2NO3

Molecular Weight

225.15 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)

InChI Key

KFXASTQDUFOPGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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